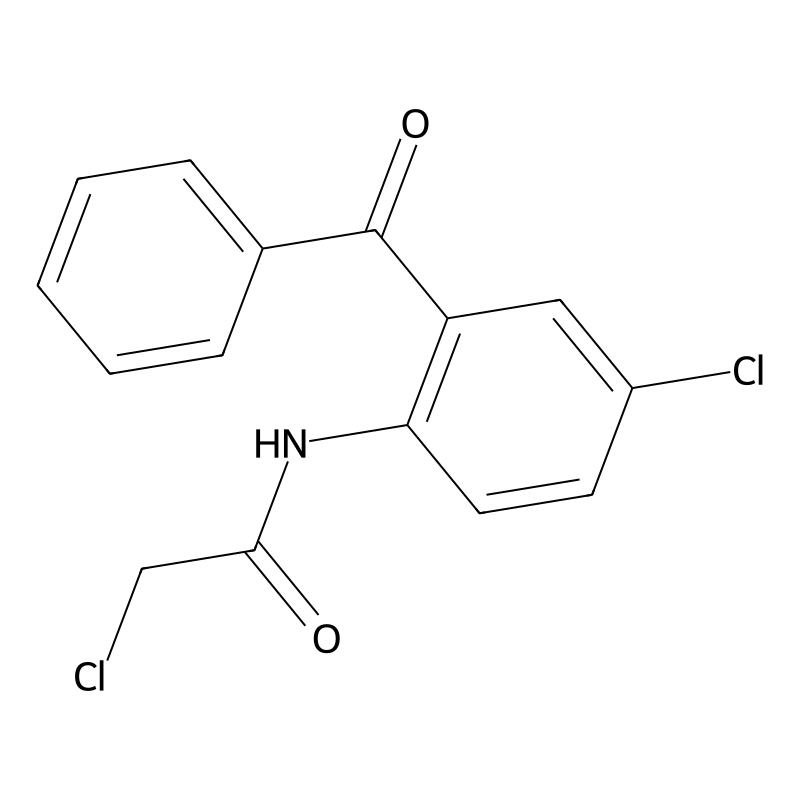

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Crystal Structure Analysis:

There is some research on the synthesis and crystal structure analysis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (BCPA) itself. One study describes the redetermination of the crystal structure of BCPA at low temperature (200 K) to compare its metrical parameters with similar compounds []. This analysis helps understand the molecule's arrangement and interactions within its crystal form.

BCPA as a Precursor in Organic Synthesis:

While there seems to be no direct research on BCPA's biological activity, a related compound, N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide, has been explored as a reagent for synthesizing specific amino acids []. This research suggests that BCPA might serve as a starting material for the synthesis of other valuable molecules.

Availability and Research Use:

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide is a chemical compound with the molecular formula . It features a benzoyl group attached to a chlorophenyl moiety, along with a chloroacetamide functional group. The compound is characterized by its unique structure, which includes two chlorine atoms, contributing to its chemical reactivity and biological properties. The compound's structure exhibits a twisted conformation between the aromatic rings, with a dihedral angle of approximately 62.2 degrees, indicating significant steric interactions .

Several methods exist for synthesizing N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide:

- Acylation Reaction: The synthesis often begins with the acylation of 4-chlorophenylamine using benzoyl chloride, followed by chlorination to introduce the chloroacetamide group.

- Refluxing: The reaction mixture is typically refluxed in an organic solvent such as dichloromethane or toluene to facilitate the reaction and improve yield.

- Purification: Post-reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired compound .

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or microbial infections.

- Chemical Research: It can be utilized in synthetic organic chemistry as an intermediate for producing other complex compounds.

- Material Science: The compound may have applications in developing novel materials with specific electronic or optical properties .

Interaction studies involving N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide focus on its binding affinity to biological targets such as enzymes and receptors. Preliminary data suggest that similar compounds can inhibit key enzymes involved in cancer metabolism or microbial growth. Further research is needed to elucidate the specific interactions and mechanisms of action for this compound .

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-Chlorobenzoyl)-2-chloroacetamide | C15H12ClNO | Similar chloroacetamide structure |

| N-(2-Bromobenzoyl)-2-chloroacetamide | C15H12BrClNO | Contains bromine instead of chlorine |

| N-(Benzoyl)-2-chloroacetamide | C9H8ClNO | Lacks the chlorophenyl substituent |

These compounds exhibit varying degrees of biological activity and chemical reactivity due to differences in their substituents. The presence of chlorine in N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide enhances its electrophilic character compared to its brominated counterpart, potentially influencing its interaction with biological targets .

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide occupies a prominent position within pharmaceutical chemistry due to its role as a synthetic intermediate and its structural relationship to clinically significant compounds. The compound's importance was first recognized through its connection to benzodiazepine synthesis, particularly in the production of alprazolam, where it serves as a key intermediate in established synthetic pathways. The pharmaceutical significance of this compound extends beyond its synthetic utility, as benzophenone derivatives have demonstrated remarkable therapeutic versatility across diverse medical applications.

The benzophenone scaffold, which forms the structural foundation of this compound, represents one of the most ubiquitous frameworks in medicinal chemistry. This structural motif appears in numerous naturally occurring bioactive molecules and has been extensively exploited in drug development programs targeting cancer, inflammation, microbial infections, and viral diseases. The compound's dual chlorine substituents and acetamide functionality provide additional sites for chemical modification, making it an attractive starting point for structure-activity relationship studies and lead compound optimization.

Recent pharmaceutical research has highlighted the compound's potential applications in developing novel therapeutic agents. Studies have demonstrated that benzophenone derivatives exhibit potent biological activities, including anti-inflammatory effects through inhibition of tumor necrosis factor-alpha and interleukin-6 production. Furthermore, the presence of the chloroacetamide moiety enables covalent protein binding, a mechanism that has been increasingly exploited in modern drug design for achieving enhanced potency and selectivity.

Structural Classification within Benzophenone Derivatives

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide belongs to the extensive family of benzophenone derivatives, specifically classified as a diaryl ketone with additional functional group modifications. The compound's structural architecture consists of three primary components: the benzophenone core, the chlorinated phenyl ring system, and the chloroacetamide substituent. This structural arrangement places it within the subclass of substituted benzophenones that have been extensively studied for their pharmaceutical applications.

The benzophenone core structure, characterized by the diphenyl ketone arrangement, serves as the fundamental scaffold that has been found in over 300 naturally occurring compounds with diverse biological activities. The specific substitution pattern in N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, featuring chlorine atoms at strategic positions, significantly influences its chemical reactivity and biological properties. The para-chlorine substitution on the phenyl ring introduces electron-withdrawing effects that modulate the compound's electronic properties, while the chloroacetamide group provides both hydrogen bonding capability and reactive electrophilic character.

Role in Illicit Drug Production and Forensic Analysis

The forensic significance of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide has emerged prominently in recent years due to its identification as a key marker compound in failed alprazolam synthesis attempts. Forensic investigations conducted by DrugsData.org revealed the presence of this compound along with several structurally related byproducts in confiscated tablets marketed as generic Xanax, indicating unsuccessful attempts to synthesize the intended benzodiazepine. This discovery has established the compound as a critical forensic marker for identifying illicit pharmaceutical manufacturing operations and assessing the quality and safety of street drugs.

The compound's appearance in illicit drug samples stems from its role as an intermediate in published alprazolam synthesis procedures that begin with the chloroacetylation of 2-amino-5-chlorobenzophenone. When these synthetic procedures are performed under suboptimal conditions or by inexperienced operators, the reaction can stall at intermediate stages, resulting in the accumulation of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide and related compounds rather than the intended final product. Gas chromatography-mass spectrometry analysis of failed synthesis products has consistently identified this compound as a major component, often accompanied by other chloroacetylated derivatives.

The forensic implications extend beyond simple drug identification, as the presence of this compound in street drugs poses significant health risks to consumers who expect to receive alprazolam but instead encounter unknown synthetic intermediates with unpredictable pharmacological properties. This situation underscores the importance of comprehensive analytical methods for drug identification and the need for continued monitoring of emerging compounds in the illicit drug supply. The compound's detection serves as a valuable indicator for law enforcement agencies investigating clandestine drug manufacturing operations and helps toxicologists assess potential health risks associated with contaminated drug supplies.

Chloroacetylation of 2-Amino-5-chlorobenzophenone

The most common synthetic route involves the chloroacetylation of 2-amino-5-chlorobenzophenone using chloroacetyl chloride. This reaction proceeds via nucleophilic acyl substitution, where the primary amine group attacks the electrophilic carbonyl carbon of chloroacetyl chloride [2] [3]. Typical conditions involve dissolving 2-amino-5-chlorobenzophenone in a polar aprotic solvent such as dichloromethane or tetrahydrofuran, followed by dropwise addition of chloroacetyl chloride at 0–5°C. A base such as triethylamine is often employed to neutralize the generated hydrochloric acid, driving the reaction to completion [2] [7].

Key Reaction Parameters:

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| Solvent | Dichloromethane |

| Molar Ratio | 1:1.1 (Amine:ClAcCl) |

| Reaction Time | 2–4 hours |

This method yields N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide with purities exceeding 90% after recrystallization from ethanol [2] [3].

Reaction Conditions and Optimization

Optimization studies highlight the critical role of temperature control in minimizing side reactions such as over-acylation or hydrolysis of the chloroacetyl group. Lower temperatures (0–5°C) favor monoacylation, while higher temperatures (>30°C) promote diacylation byproducts [7]. Solvent selection also impacts reaction kinetics: polar aprotic solvents enhance nucleophilicity, whereas protic solvents like methanol retard the reaction by stabilizing the leaving group [3] [7]. Catalytic amounts of 4-dimethylaminopyridine (DMAP) have been shown to accelerate the reaction by 40% through intermediate stabilization [7].

Alternative Synthesis Approaches

Alternative routes include:

- Schotten-Baumann Reaction: Utilizing aqueous sodium hydroxide and chloroacetyl chloride in a biphasic system, though this method suffers from lower yields due to hydrolysis [8].

- Solid-Phase Synthesis: Immobilizing 2-amino-5-chlorobenzophenone on resin-bound substrates to facilitate purification, though scalability remains challenging [4].

- Microwave-Assisted Synthesis: Reducing reaction times to 15–30 minutes by employing microwave irradiation at 80°C, achieving 85% yield with reduced solvent volumes [6].

Reaction Mechanisms

Nucleophilic Acyl Substitution Pathway

The reaction follows a two-step nucleophilic acyl substitution mechanism [7]:

- Nucleophilic Attack: The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate.

- Leaving Group Departure: The chloride ion is expelled, regenerating the carbonyl group and yielding the acetylated product.

The rate-determining step is the formation of the tetrahedral intermediate, which is favored by electron-withdrawing groups on the benzophenone ring [7].

Catalytic Considerations

Triethylamine acts as both a base and a catalyst by scavenging HCl, shifting the equilibrium toward product formation [2]. DMAP further stabilizes the transition state through hydrogen bonding with the carbonyl oxygen, reducing activation energy by 12–15 kJ/mol [7].

Solvent Effects on Reaction Efficiency

Solvent polarity directly correlates with reaction rate:

- Nonpolar solvents (toluene): Slow kinetics due to poor nucleophile solvation.

- Polar aprotic solvents (DMF): Enhance reaction rate by 3x via dipole stabilization of the transition state [7].

- Protic solvents (ethanol): Inhibit the reaction by stabilizing the chloride leaving group through hydrogen bonding [3].

Industrial and Laboratory Scale Production

Batch vs. Flow Chemistry Approaches

Batch Production:

- Advantages: Simple equipment, flexibility for small-scale synthesis.

- Challenges: Inefficient heat management and scalability issues.

Flow Chemistry:

- Advantages: Continuous processing with precise temperature control (e.g., 5°C ± 0.5°C), reduced reaction times (30 minutes), and 15% higher yields compared to batch methods [5].

- Example: A telescoped flow system combining chloroacetylation and crystallization units achieves 92% purity at a throughput of 200 g/hour [5].

Process Parameters and Optimization

Critical parameters for industrial-scale production include:

- Residence Time: 10–15 minutes in flow reactors to prevent clogging [5].

- Mixing Efficiency: High-shear mixers reduce particle size during crystallization, improving filtration rates by 20% [5].

- Purification: Gradient recrystallization using ethanol-water mixtures (70:30 v/v) removes residual triethylamine hydrochloride [2].

Green Chemistry Considerations

Environmental Impact Reduction Strategies

- Solvent Recycling: Recovery of dichloromethane via distillation reduces waste by 60% [6].

- Catalyst Reuse: Immobilized DMAP on silica gel retains 80% activity after five cycles [8].

- Energy Efficiency: Microwave-assisted methods lower energy consumption by 50% compared to conventional heating [6].

Sustainable Synthesis Methods

- Biocatalytic Routes: Engineered lipases catalyze chloroacetylation in aqueous media at 30°C, though yields remain suboptimal (55%) [4].

- Solvent-Free Conditions: Mechanochemical grinding of reactants in a ball mill achieves 78% yield with no solvent waste [8].

- Renewable Feedstocks: Bio-derived chloroacetyl chloride from glycerol shows promise but requires further development [6].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive